4-Methylumbelliferyl palmitate 4-Methylumbelliferyl palmitate Cholesterol ester storage disease and Wolman disease are recessive autosomal disorders caused by a deficiency in lysosomal acid lipase (LAL), also known as cholesteryl ester hydrolase. 4-Methylumbelliferyl palmitate (4-MUP) is a fluorogenic substrate for lysosomal acid lypase (LAL). 4-MUP is cleaved by LAL to release the fluorescent moiety 4-MU. 4-MU fluorescence is pH-dependent with excitation maxima of 320 and 360 nm at low (1.97-6.72) and high (7.12-10.3) pH, respectively, and an emission maximum ranging from 445 to 455 nM, increasing as pH decreases. 4-MUP may also be cleaved by other acid lipases. Recent advances allow the assessment of LAL activity in very small blood volumes using 4-MUP.
Cholesterol ester storage disease and Wolman disease are recessive autosomal disorders caused by a deficiency in lysosomal acid lipase (LAL), also known as cholesteryl ester hydrolase. 4-Methylumbelliferyl palmitate (4-MUP) is a fluorogenic substrate for LAL. It may also be cleaved by other acid lipases. Recent advances allow the assessment of LAL activity in very small blood volumes using 4-MUP.
Brand Name: Vulcanchem
CAS No.: 17695-48-6
VCID: VC21156505
InChI: InChI=1S/C26H38O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-25(27)29-22-17-18-23-21(2)19-26(28)30-24(23)20-22/h17-20H,3-16H2,1-2H3
SMILES: CCCCCCCCCCCCCCCC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C
Molecular Formula: C26H38O4
Molecular Weight: 414.6 g/mol

4-Methylumbelliferyl palmitate

CAS No.: 17695-48-6

Cat. No.: VC21156505

Molecular Formula: C26H38O4

Molecular Weight: 414.6 g/mol

* For research use only. Not for human or veterinary use.

4-Methylumbelliferyl palmitate - 17695-48-6

Specification

Description Cholesterol ester storage disease and Wolman disease are recessive autosomal disorders caused by a deficiency in lysosomal acid lipase (LAL), also known as cholesteryl ester hydrolase. 4-Methylumbelliferyl palmitate (4-MUP) is a fluorogenic substrate for lysosomal acid lypase (LAL). 4-MUP is cleaved by LAL to release the fluorescent moiety 4-MU. 4-MU fluorescence is pH-dependent with excitation maxima of 320 and 360 nm at low (1.97-6.72) and high (7.12-10.3) pH, respectively, and an emission maximum ranging from 445 to 455 nM, increasing as pH decreases. 4-MUP may also be cleaved by other acid lipases. Recent advances allow the assessment of LAL activity in very small blood volumes using 4-MUP.
Cholesterol ester storage disease and Wolman disease are recessive autosomal disorders caused by a deficiency in lysosomal acid lipase (LAL), also known as cholesteryl ester hydrolase. 4-Methylumbelliferyl palmitate (4-MUP) is a fluorogenic substrate for LAL. It may also be cleaved by other acid lipases. Recent advances allow the assessment of LAL activity in very small blood volumes using 4-MUP.
CAS No. 17695-48-6
Molecular Formula C26H38O4
Molecular Weight 414.6 g/mol
IUPAC Name (4-methyl-2-oxochromen-7-yl) hexadecanoate
Standard InChI InChI=1S/C26H38O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-25(27)29-22-17-18-23-21(2)19-26(28)30-24(23)20-22/h17-20H,3-16H2,1-2H3
Standard InChI Key QKQVFFACWLFRRX-UHFFFAOYSA-N
SMILES CCCCCCCCCCCCCCCC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C
Canonical SMILES CCCCCCCCCCCCCCCC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C
Appearance Assay:≥98%A crystalline solid

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